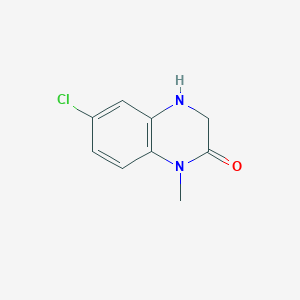
3-Chloro-1H-indazol-6-amine
Overview
Description
3-Chloro-1H-indazol-6-amine: is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with a chlorine atom at the third position and an amine group at the sixth position.
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-1H-indazol-6-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the regulation of the cell cycle and response to DNA damage .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the cell cycle and DNA damage response, potentially leading to cell death .
Biochemical Pathways
The inhibition of CHK1, CHK2, and h-sgk by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation and the response to DNA damage . The downstream effects of this inhibition can include cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and selectivity for cancer cells
Result of Action
The result of this compound’s action is the inhibition of cell growth. This is achieved through the induction of cell cycle arrest and apoptosis . In particular, one study found that a similar compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of dust can affect the stability of the compound . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured during its use .
Biochemical Analysis
Biochemical Properties
It has been suggested that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in Linifanib, it binds effectively with the hinge region of tyrosine kinase .
Cellular Effects
3-Chloro-1H-indazol-6-amine has shown promising inhibitory effects against various human cancer cell lines . For instance, it has been found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Molecular Mechanism
It has been suggested that this compound may affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
It has been demonstrated that the compound exhibits a promising inhibitory effect against the K562 cell line with the IC 50 value of 5.15 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazol-6-amine can be achieved through various methods. One common approach involves the reaction of 3-bromo-6-chloro-2-fluorobenzonitrile with hydrazine hydrate in ethanol at elevated temperatures. This reaction yields 3-aminoindazole derivatives, which can be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-indazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substituted indazole derivatives
- Oxidized or reduced forms of the parent compound
- Cyclized heterocyclic compounds
Scientific Research Applications
Chemistry: 3-Chloro-1H-indazol-6-amine is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine: The compound is explored for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for anticancer drug development .
Industry: this compound is used in the production of agrochemicals and dyes. Its derivatives are employed in the formulation of pesticides and colorants .
Comparison with Similar Compounds
- 1H-indazole-3-amine
- 6-Amino-3-chloro-1H-indazole
- 7-Bromo-4-chloro-1H-indazol-3-amine
Comparison: 3-Chloro-1H-indazol-6-amine is unique due to the presence of both a chlorine atom and an amine group at specific positions on the indazole ring. This unique substitution pattern imparts distinct chemical and biological properties compared to other indazole derivatives. For example, 7-Bromo-4-chloro-1H-indazol-3-amine has a bromine atom instead of an amine group, which alters its reactivity and biological activity .
Properties
IUPAC Name |
3-chloro-2H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRARKIFTNKQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564053 | |
| Record name | 3-Chloro-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21413-23-0 | |
| Record name | 3-Chloro-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


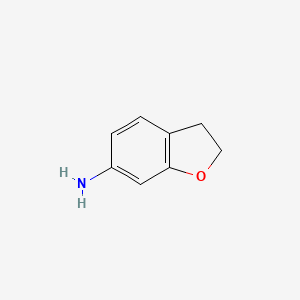
![1,4-Diazabicyclo[3.2.1]octane](/img/structure/B1590701.png)
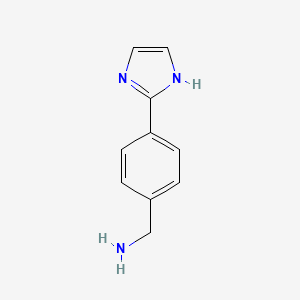
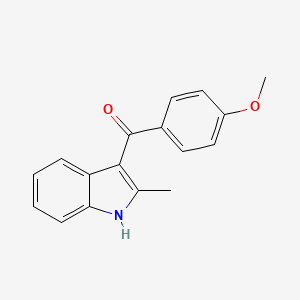
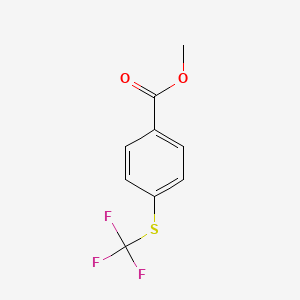
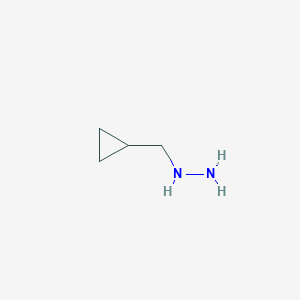
![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
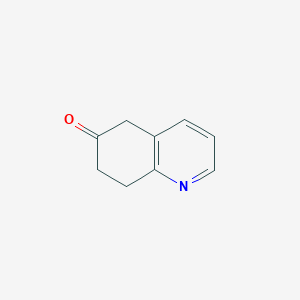
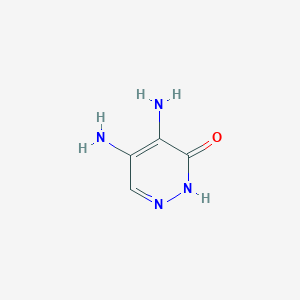
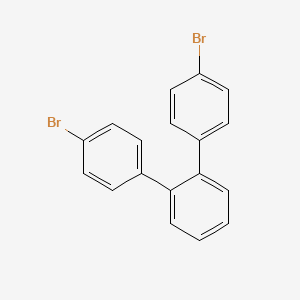
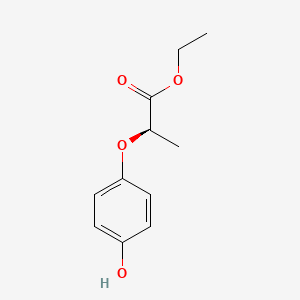
![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)

